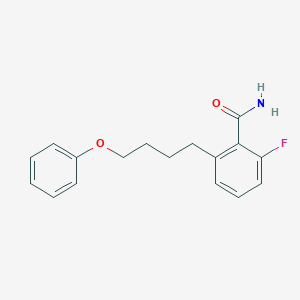![molecular formula C13H14N2O3S2 B5551269 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)
4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves reactions of sulfonylacrylonitriles with thioglycolates, followed by hydrolysis/decarboxylation and acylation processes. For example, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, indicating a pathway that could be relevant for synthesizing compounds with similar structural features (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of sulfonyl thiophene derivatives, including 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide, can be elucidated through techniques such as X-ray diffraction. Ramazani, Kazemizadeh, Ślepokura, and Lis (2011) provided insights into the crystal structure of a related compound, showcasing the importance of structural analysis in understanding the spatial arrangement and bonding within these molecules (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
The reactivity of 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide is influenced by the presence of the sulfonyl and amide groups. Cremlyn, Goulding, Swinbourne, and Yung (1981) explored the reactions of thiophene sulfonyl derivatives with amines, hydrazine, and sodium azide, revealing the potential for a wide range of chemical transformations (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Physical Properties Analysis
The physical properties of sulfonyl thiophene derivatives, such as solubility and crystallinity, are critical for their application in various fields. Studies like those conducted by Pomerantz, Amarasekara, and Dias (2002) on dimethyl bithiophenedicarboxylates provide valuable information on the structural features that influence these properties (Pomerantz, Amarasekara, & Dias, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide and similar compounds are shaped by their functional groups. Research like that by Ghorab, Soliman, Alsaid, and Askar (2017) on sulfonamide derivatives highlights the antimicrobial activity, showcasing the potential of these compounds in pharmaceutical applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
科学的研究の応用
Reactivity and Synthesis
Research on thiophene sulfonyl derivatives, such as the one , has shown a wide range of reactivities and applications in synthetic chemistry. For example, thiophene-2-sulfonyl chloride reacts with amines, hydrazine, and sodium azide, leading to the formation of hydrazones and azides. These derivatives find use in further chemical transformations and synthesis of complex molecules. The study by Cremlyn et al. (1981) delves into the reactions of thiophene sulfonyl chlorides with various reagents, highlighting the potential of these compounds in synthetic organic chemistry and material science due to their versatile reactivity (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Material Science and Polymer Research
In the field of material science, thiophene and its derivatives have been utilized in the synthesis of polymers with specific properties. For instance, Pomerantz et al. (2002) explored the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which are crucial for developing materials with desired electronic and mechanical properties. Such materials have applications in electronics, coatings, and as components in advanced composite materials (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Analytical Chemistry Applications
Additionally, derivatives of thiophene sulfonyl compounds have been used in analytical chemistry. For example, 4'-Dimethylaminoazobenzene-4-sulfonyl chloride serves as a chromophoric reagent for detecting amino acids at picomole levels, indicating the utility of such compounds in high-performance liquid chromatography (HPLC) for the analysis of proteins and peptides. This application is crucial for biochemical research and pharmaceutical development, as detailed by Malencik, Zhao, and Anderson (1990) in their study on the resolution and analysis of modified amino acids (Malencik, Zhao, & Anderson, 1990).
特性
IUPAC Name |
4-[(2,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-8-3-4-11(9(2)5-8)15-20(17,18)10-6-12(13(14)16)19-7-10/h3-7,15H,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLQCSXDZCQWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Dimethylphenyl)sulfamoyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)
![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)
![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)



![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)
![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)
![N-(tert-butyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551229.png)
![2-[(2-naphthylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B5551231.png)
![6-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)
![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)
